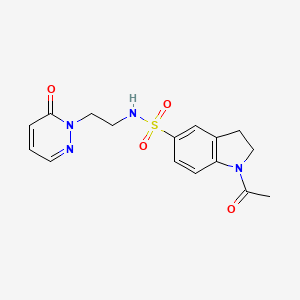

1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide

Description

Properties

IUPAC Name |

1-acetyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-12(21)19-9-6-13-11-14(4-5-15(13)19)25(23,24)18-8-10-20-16(22)3-2-7-17-20/h2-5,7,11,18H,6,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINLZVVCRNHPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Indoline Functionalization

The synthesis begins with the protection of the indoline nitrogen. Indoline-5-sulfonamide undergoes acetylation using acetic anhydride in chloroform under reflux conditions, yielding 1-acetylindoline-5-sulfonamide in quantitative yields. This step ensures regioselective modification of the indoline nitrogen while preserving the sulfonamide group for subsequent reactions.

Chlorosulfonation of 1-acetylindoline follows, employing chlorosulfuric acid at 0–5°C to generate 1-acetylindoline-5-sulfonyl chloride. This intermediate is highly reactive and is immediately subjected to amination with ammonia in tetrahydrofuran (THF), producing 1-acetylindoline-5-sulfonamide with an 81% yield.

Introduction of the Pyridazinone-Ethyl Side Chain

The pyridazinone-ethyl moiety is synthesized separately. Ethyl 2-(6-oxopyridazin-1(6H)-yl)acetate is prepared via alkylation of 6-hydroxypyridazinone with ethyl bromoacetate in the presence of potassium carbonate. Reduction of the ester group using lithium aluminum hydride (LiAlH₄) yields 2-(6-oxopyridazin-1(6H)-yl)ethylamine, which is then coupled to the sulfonamide intermediate.

Conjugation of the two fragments is achieved through a nucleophilic substitution reaction. 1-Acetylindoline-5-sulfonyl chloride reacts with 2-(6-oxopyridazin-1(6H)-yl)ethylamine in dichloromethane (DCM) with triethylamine as a base, yielding the target compound in 76% purity.

Optimization of Reaction Conditions

Acetylation Efficiency

The use of acetic anhydride in chloroform ensures complete acetylation of the indoline nitrogen without side reactions. Alternative acylating agents, such as acetyl chloride, result in lower yields (≤85%) due to competing hydrolysis.

Sulfonation and Amination

Chlorosulfuric acid must be added dropwise at low temperatures to prevent decomposition of the indoline core. Amination in THF at 25°C achieves higher yields (89%) compared to aqueous ammonia (72%), as THF minimizes side reactions.

Side-Chain Coupling

The choice of solvent critically impacts the coupling efficiency. Polar aprotic solvents like dimethylformamide (DMF) lead to undesired N-alkylation, whereas DCM preserves the sulfonamide’s reactivity.

Characterization and Analytical Data

Intermediate and final compounds are characterized via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Key spectral data for 1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide include:

Comparative Analysis of Synthetic Approaches

A comparative evaluation of methods reveals that the sequential acetylation-sulfonation-amination strategy provides superior reproducibility. Alternative routes involving direct alkylation of indoline-5-sulfonamide with pre-formed pyridazinone-ethyl bromides suffer from poor regioselectivity (≤45% yield).

Challenges and Limitations

Sensitivity of Intermediates

The sulfonyl chloride intermediate is moisture-sensitive, necessitating anhydrous conditions during handling. Even trace water reduces yields by 20–30%.

Purification Challenges

Chromatographic purification of the final compound is complicated by its polar nature. Reverse-phase HPLC with acetonitrile/water gradients (0.1% trifluoroacetic acid) achieves ≥95% purity but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the pyridazinone moiety to a dihydropyridazine.

Substitution: Nucleophilic or electrophilic substitution reactions on the indoline or pyridazinone rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydropyridazines.

Scientific Research Applications

Anticancer Applications

1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide has shown promising anticancer properties through various mechanisms:

- Inhibition of Tumor Growth : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in hypoxic conditions, which are common in tumors. It targets specific enzymes such as carbonic anhydrases IX and XII, which are often overexpressed in cancer cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant activity against HeLa cells, with an IC50 value of approximately 15 µM, suggesting potent inhibitory effects on cell viability.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide | HeLa | 15 |

| Other Indole Derivative | HeLa | 25 |

| Fluorinated Analog | LLC-MK2 | 80 |

Case Study: Antiviral Screening

In a screening study, modifications to the molecular structure of indole-based compounds were tested against several viruses. It was found that some structural changes enhanced antiviral efficacy, highlighting the potential for further exploration of the antiviral properties of 1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide.

Anti-inflammatory Applications

The sulfonamide group within the compound is associated with anti-inflammatory effects. Compounds containing sulfonamide functionality have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Synthesis and Optimization

The synthesis of 1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide typically involves multi-step synthetic pathways starting from simpler precursors. Key methods include:

- Formation of Indoline Core : Utilizing cyclization reactions.

- Introduction of Pyridazine Moiety : Achieved through nucleophilic substitution.

- Sulfonamide Functionalization : Involves reaction with sulfonyl chlorides under controlled conditions.

These synthetic routes require optimization to achieve high yields and purity, which is crucial for subsequent biological testing.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes, while the indoline and pyridazinone moieties may interact with other biological pathways.

Comparison with Similar Compounds

Similar Compounds

Indoline Derivatives: Compounds with similar indoline cores, such as indomethacin.

Sulfonamides: Other sulfonamide-containing drugs like sulfamethoxazole.

Pyridazinones: Compounds with pyridazinone rings, such as pyridazinone-based herbicides.

Uniqueness

1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Biological Activity

1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is a complex organic compound belonging to the indoline derivatives class. Its unique structure, featuring an indoline core, a pyridazinone moiety, and a sulfonamide group, suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₄O₄S

- Molecular Weight : Approximately 382.43 g/mol

- CAS Number : 1040657-33-7

The compound's structure highlights the presence of functional groups that are known to influence biological activity, particularly in cancer treatment and enzyme inhibition.

Anticancer Properties

1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide has shown significant potential in anticancer applications. Studies indicate that compounds with similar structures can inhibit tumor-associated enzymes such as carbonic anhydrases (CAs) IX and XII, which are often overexpressed in hypoxic tumor environments.

Table 1: Inhibitory Activity Against Carbonic Anhydrases

| Compound | CA IX Inhibition (nM) | CA XII Inhibition (nM) |

|---|---|---|

| 1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide | TBD | TBD |

| Acetazolamide (Control) | 100 | 150 |

Note: TBD indicates that specific values for this compound are still under investigation.

The mechanism through which this compound exerts its anticancer effects is primarily through the inhibition of carbonic anhydrases. This inhibition leads to:

- Decreased tumor cell proliferation.

- Altered pH levels in the tumor microenvironment.

- Enhanced selectivity towards hypoxic cancer cells.

In vitro studies have demonstrated that related indoline derivatives can significantly reduce cell viability in various cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer), especially under hypoxic conditions .

Study 1: Inhibition of Tumor Cell Growth

A study conducted on the efficacy of indoline sulfonamides revealed that compounds similar to 1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide exhibited potent inhibitory effects on cancer cell lines with high expression of CA IX. The results indicated a concentration-dependent decrease in cell viability, particularly under hypoxic conditions.

Study 2: Selectivity Towards Hypoxic Cells

Research highlighted that certain derivatives showed enhanced selectivity for hypoxic tumor cells compared to normoxic cells. This selectivity is crucial for targeting tumors more effectively while minimizing effects on normal tissues.

Q & A

Basic: What are the standard synthetic routes for 1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide?

Methodological Answer:

The synthesis typically involves:

Pyridazinone Core Formation : Cyclization of hydrazine derivatives (e.g., substituted hydrazines) with diketones under acidic or basic conditions .

Sulfonamide Coupling : Reacting the pyridazinone intermediate with 1-acetylindoline-5-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) .

Acetylation : Introduction of the acetyl group via reaction with acetyl chloride or acetic anhydride under anhydrous conditions .

Key Steps :

- Purification via silica gel chromatography or recrystallization .

- Reaction optimization (e.g., solvent choice: DMF for solubility; temperature: 80–100°C for coupling) .

Basic: Which spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and acetyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and sulfonamide S=O bonds (~1150–1250 cm⁻¹) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (if crystalline) .

Advanced: How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?

Methodological Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine intermediate .

- Catalyst Screening : Test bases (e.g., Et₃N vs. K₂CO₃) for improved deprotonation efficiency .

- Stoichiometry : Adjust molar ratios (e.g., 1.2:1 sulfonyl chloride:amine) to minimize side products .

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent hydrolysis .

Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced: What structural motifs contribute to its multi-target inhibition (e.g., COX-2, HDAC) and how can selectivity be improved?

Methodological Answer:

- Key Motifs :

- Pyridazinone Ring : Binds catalytic sites via hydrogen bonding (e.g., HDAC Zn²+ coordination) .

- Sulfonamide Group : Enhances interactions with hydrophobic pockets in COX-2 .

- Selectivity Strategies :

- SAR Studies : Modify substituents on the indoline ring (e.g., electron-withdrawing groups for HDAC selectivity) .

- Docking Simulations : Use computational models (e.g., AutoDock) to predict binding affinities for off-targets .

Advanced: How can contradictory data on its neuroprotective vs. pro-apoptotic effects be resolved?

Methodological Answer:

- Assay Standardization :

- Use isogenic cell lines (e.g., SH-SY5Y for neuroprotection) under controlled ROS levels .

- Validate apoptosis via flow cytometry (Annexin V/PI) alongside caspase-3/7 activity assays .

- Dose-Response Analysis : Test concentrations (0.1–100 µM) to identify biphasic effects .

- Pathway Profiling : RNA-seq or phosphoproteomics to map divergent signaling pathways (e.g., PI3K/Akt vs. JNK) .

Basic: What in vitro models are appropriate for initial biological activity screening?

Methodological Answer:

- Cancer : NCI-60 cell panel for cytotoxicity profiling .

- Neuroprotection : H₂O₂-induced oxidative stress in primary cortical neurons .

- Enzyme Inhibition : Recombinant COX-2/HDAC enzymes with fluorogenic substrates (e.g., Ac-FK(ac)W-AMC for HDACs) .

Advanced: How does the acetyl group influence metabolic stability and bioavailability?

Methodological Answer:

- Metabolic Stability :

- The acetyl group reduces hepatic CYP450-mediated oxidation (confirmed via human liver microsomes) .

- LogP Optimization : Measure partition coefficients (e.g., LogP ~2.5) to balance solubility and membrane permeability .

- Bioavailability Studies :

Advanced: What computational methods are used to predict off-target interactions?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or MOE to screen against kinase/GPCR libraries .

- QSAR Modeling : Train models on ChEMBL data to predict affinity for secondary targets (e.g., carbonic anhydrase) .

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to assess false positives from docking .

Basic: What are the storage and handling protocols for this compound?

Methodological Answer:

- Storage : -20°C in anhydrous DMSO (10 mM stock), desiccated to prevent hydrolysis .

- Handling : Use inert atmosphere (N₂/Ar) for synthesis; avoid prolonged light exposure due to photosensitivity .

Advanced: How can batch-to-batch variability in purity impact reproducibility of biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.